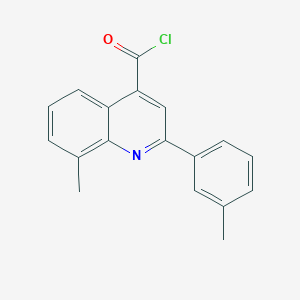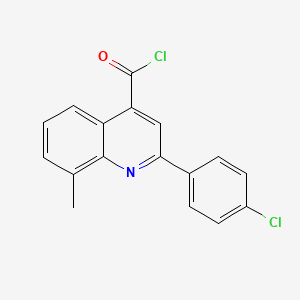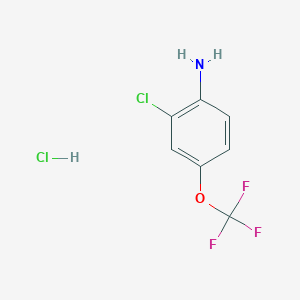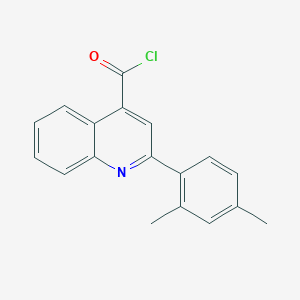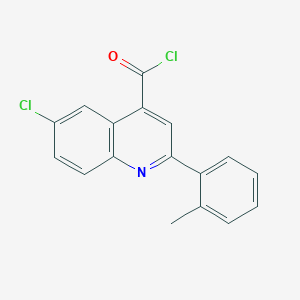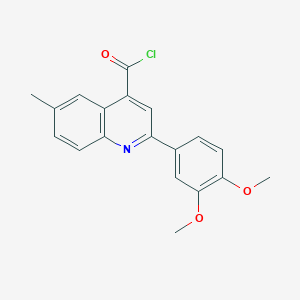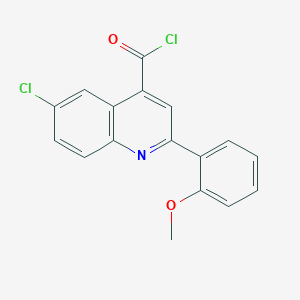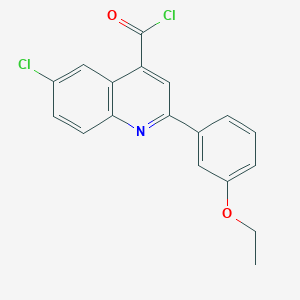![molecular formula C19H19NO4 B1420622 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1160264-19-6](/img/structure/B1420622.png)
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with two methyl groups and an ether linkage to the other phenyl ring .
Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4 . It contains a pyrrolidine ring, which contributes to the three-dimensionality of the molecule . The presence of the ether and carboxylic acid functional groups could influence the polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ether group might undergo cleavage under acidic conditions, and the carboxylic acid group could participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of the polar carboxylic acid group could influence its solubility in water .Scientific Research Applications
Enantioselectivity in Hydrolysis : Sobolev et al. (2002) studied the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of related compounds. Their work highlights the potential application of this compound in enzyme-catalyzed reactions, particularly focusing on achieving high enantiomeric ratios in hydrolysis processes (Sobolev et al., 2002).
Synthesis and Properties : Mickevičius et al. (2009) discussed the synthesis and properties of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including their ability to form isomers. This research provides insights into the structural and chemical characteristics of similar compounds (Mickevičius et al., 2009).
Anticancer and Antimicrobial Activity : Kairytė et al. (2022) synthesized novel 5-oxopyrrolidine derivatives and characterized their anticancer and antimicrobial activities. This study is particularly relevant for its exploration of the compound's potential in developing new treatments targeting multidrug-resistant pathogens (Kairytė et al., 2022).
Antioxidant Activity : Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activity. This highlights the potential utility of similar compounds in antioxidant applications (Tumosienė et al., 2019).
Spectroscopic Properties and Quantum Mechanical Study : Devi et al. (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, providing valuable information on the molecular structure and electronic properties of related compounds (Devi et al., 2020).
Hydrogen-Bonding Motifs in Supramolecular Chemistry : Long et al. (2014) explored the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in molecules with similar functional groups. This study is relevant for understanding the supramolecular interactions of compounds like 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (Long et al., 2014).
Conformational Features and Intermolecular Interactions : Nagarajaiah and Begum (2014) analyzed the structural modifications in thiazolo[3, 2-a]pyrimidines, providing insights into the conformational features and intermolecular interaction patterns of similar compounds (Nagarajaiah & Begum, 2014).
Antibacterial Activity of Derivatives : Žirgulevičiūtė et al. (2015) synthesized and evaluated the antibacterial activity of 1,4-disubstituted pyrrolidinone derivatives derived from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which could be relevant for the development of new antimicrobial agents (Žirgulevičiūtė et al., 2015).
Future Directions
properties
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-7-13(2)9-17(8-12)24-16-5-3-15(4-6-16)20-11-14(19(22)23)10-18(20)21/h3-9,14H,10-11H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMHHNNXVGSQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



